3-溴甲基-3-苯基-氧杂环丁烷

描述

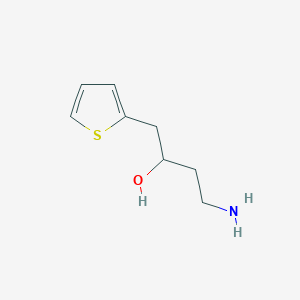

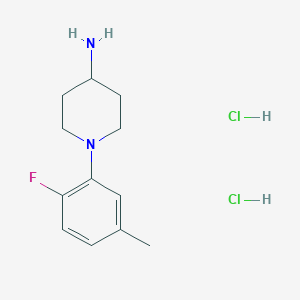

3-Bromomethyl-3-phenyl-oxetane is a research chemical used in the preparation of tetrahydrofuran/thiolane derivatives . It has a molecular formula of C5H9BrO2 and a molecular weight of 181.028 .

Synthesis Analysis

The synthesis of oxetane derivatives has seen significant advances in recent years . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another approach uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method has been expanded to incorporate alkyl substituents .Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-3-phenyl-oxetane is available in the NIST Chemistry WebBook .Chemical Reactions Analysis

Oxetanes have been shown to undergo a variety of chemical reactions . For instance, they can be formed through epoxide opening with Trimethyloxosulfonium Ylide . They can also undergo bromination with Br2 or epoxidation with m-CPBA .科学研究应用

高能材料合成

3-溴甲基-3-苯基-氧杂环丁烷被用作高能材料合成中的前体。例如,它的衍生物 3-溴甲基-3-羟甲基氧杂环丁烷,用于制造基于炸药 LLM-116 的高能氧杂环丁烷。这些化合物表现出高的爆速、压力、热稳定性和不敏感性,超越了炸药材料的现有技术 (Born 等人,2022 年)。

聚合物合成

3-溴甲基-3-苯基-氧杂环丁烷在聚合物合成中起着重要作用。像 C(3)-取代的氧杂环丁烷这样的衍生物在聚合后可以在其表面生成具有 C(3)-侧基取代物的聚醚二醇。该化学部分也出现在各种具有药学重要性的天然产物中,如抗癌药物紫杉醇,并正在成为药物发现和合成中的通用替代品 (Bellinghiere 等人,2015 年)。

火箭推进剂

3-甲苯磺酰氧甲基-3-甲基氧杂环丁烷 (TMMO) 及其衍生物的均聚物和共聚物的合成是高能叠氮聚合物的原料。这些聚合物由于其分子量分布和功能性,对于火箭推进剂的开发具有重要意义 (Barbieri 等人,2009 年)。

化学转化

3-溴甲基-3-苯基-氧杂环丁烷衍生物在碱性条件下的化学转化是另一个研究领域。研究在不同温度和 pH 值下水溶液中反应的机理和动力学对于了解这些化学物质对环境的影响和行为至关重要 (Ezra 等人,2005 年)。

治疗应用

3-溴甲基-3-苯基-氧杂环丁烷衍生物因其在治疗应用中的潜在抑制剂作用而受到研究。例如,(3R, 4S)-3-苄基-4-溴甲基氧杂环丁烷-2-酮充当 α-胰蛋白酶的快速作用的替代底物抑制剂,说明了此类衍生物在医学研究中的潜力 (Kim & Ryoo,1995 年)。

蛋白质修饰

氧杂环丁烷,如 3-溴甲基-3-苯基-氧杂环丁烷的衍生物,用于蛋白质修饰。已经证明了它们通过半胱氨酸的化学选择性烷基化而结合到蛋白质中,这对于识别具有改进的物理化学和生物学特性的新型候选药物具有重要意义 (Boutureira 等人,2017 年)。

安全和危害

未来方向

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are increasingly being used in drug discovery, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Future research will likely continue to explore the potential benefits of appending an oxetane to a drug compound, as well as potential pitfalls, challenges, and future directions .

属性

IUPAC Name |

3-(bromomethyl)-3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDGQVKKXMSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromomethyl-3-phenyl-oxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)